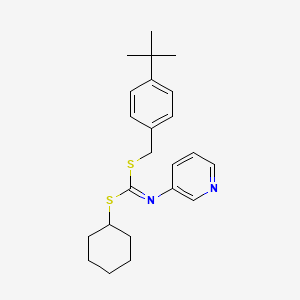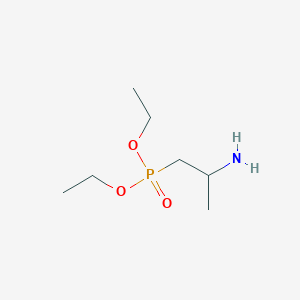![molecular formula C7H6O B14653351 Bicyclo[3.2.0]hepta-1,4-dien-3-one CAS No. 51577-33-4](/img/structure/B14653351.png)
Bicyclo[3.2.0]hepta-1,4-dien-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[320]hepta-1,4-dien-3-one is a bicyclic organic compound with the molecular formula C₇H₆O It is characterized by a fused ring system consisting of a cyclopentene ring and a cyclobutene ring, with a ketone functional group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing Bicyclo[3.2.0]hepta-1,4-dien-3-one involves the 4-π-photocyclization of tropone complexed to a Lewis acid . This method allows for the direct formation of the compound from commercially available materials. Another approach involves the thermal rearrangement of tropovalene, although this method is less efficient . Additionally, the [2 + 2] photo-cycloaddition of enone with acetylene followed by acetoxy elimination has been reported, but this route poses safety concerns when scaling up due to the use of acetylene gas .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the specialized nature of its synthesis. The methods mentioned above are primarily used in research settings and may require further optimization for large-scale production.
化学反应分析
Types of Reactions
Bicyclo[3.2.0]hepta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups introduced at specific positions on the bicyclic ring system.
科学研究应用
Bicyclo[3.2.0]hepta-1,4-dien-3-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: Its potential use in materials science and as a precursor for various industrial chemicals is being explored.
作用机制
The mechanism by which Bicyclo[3.2.0]hepta-1,4-dien-3-one exerts its effects is primarily through its interactions with molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. The ketone group can participate in various chemical reactions, further modulating its biological activity.
相似化合物的比较
Similar Compounds
Bicyclo[3.2.0]hepta-2,6-dien-7-one: Similar in structure but with different positions for the double bonds and ketone group.
Bicyclo[4.1.0]heptenes: These compounds have a different ring system but share some chemical properties and reactivity patterns.
Bicyclo[3.1.1]heptan-3-one: Another bicyclic compound with a different ring fusion and functional groups.
Uniqueness
Bicyclo[320]hepta-1,4-dien-3-one is unique due to its specific ring fusion and the presence of a ketone group at the 3-position
属性
CAS 编号 |
51577-33-4 |
|---|---|
分子式 |
C7H6O |
分子量 |
106.12 g/mol |
IUPAC 名称 |
bicyclo[3.2.0]hepta-1,4-dien-3-one |
InChI |
InChI=1S/C7H6O/c8-7-3-5-1-2-6(5)4-7/h3-4H,1-2H2 |
InChI 键 |
SAASAVDUVVXGQH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=CC(=O)C=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{4-[(4-Amino-3-chlorophenyl)methyl]anilino}propan-2-ol](/img/structure/B14653269.png)






![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14653322.png)





![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
